
MK-2894
概述
描述
MK-2894 是一种强效、选择性、口服活性且具有高亲和力的 E 前列腺素受体 4 (EP4 受体) 拮抗剂。 它与受体具有很高的结合亲和力,Ki 值为 0.56 nM,IC50 值为 2.5 nM 。 This compound 主要用于科学研究,其具有抗炎特性,尤其是在疼痛和炎症的动物模型中 。
准备方法
合成路线和反应条件
MK-2894 的合成涉及多个步骤,首先是制备关键中间体最终产品通过一系列反应获得,包括酰胺键形成和环化 。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应和高效纯化方法来确保化合物的纯度和一致性 。
化学反应分析
反应类型
MK-2894 会发生各种化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰化合物内的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 卤化和硝化反应很常见,使用溴和硝酸等试剂.
形成的主要产物
科学研究应用
Pharmacological Profile
MK-2894 exhibits a favorable pharmacokinetic profile in animal models:
Parameter | Value | Species |
---|---|---|
Bioavailability (F) | 21% to 32% | Mice, Rats, Dogs |
Clearance Rate (CL) | 9.2 to 23 mL/min/kg | Mice, Rats, Dogs |
Volume of Distribution (Vd) | 0.91 to 7.6 L/kg | Mice, Rats, Dogs |
Elimination Half-life (T1/2) | 4.5 to 15 hours | Mice, Rats, Dogs |
Maximum Concentration (Cmax) | 1.4 to 4.5 μM | Mice, Rats |
Pain Management
This compound has shown significant efficacy in various pain models:
- Acute Pain Model : In carrageenan-induced mechanical hyperalgesia in SD rats, this compound displayed dose-dependent inhibition of pain response with an ED50 value of 0.36 mg/kg .
- Chronic Pain Model : It effectively inhibited chronic paw swelling in adjuvant-induced arthritis rat models, with an ED50 value of 0.02 mg/kg/day .
Inflammation Research
This compound's anti-inflammatory properties make it a candidate for studying inflammatory diseases:
- Animal Studies : In models of arthritis and other inflammatory conditions, this compound demonstrated potent anti-inflammatory activity, suggesting its potential as a safer alternative to traditional NSAIDs .
Case Study 1: Efficacy in Arthritis Models
In a controlled study involving adjuvant-induced arthritis in rats, this compound was administered at varying doses to assess its impact on paw swelling and pain response.
- Methodology : Rats were divided into groups receiving different doses (0.1 mg/kg to 10 mg/kg) over five days.
- Findings : The study reported complete inhibition of secondary paw swelling at an ED100 of 0.1 mg/kg/day with plasma concentrations reaching therapeutic levels .
Case Study 2: Pharmacokinetics and Safety Profile
A pharmacokinetic study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound across different species.
作用机制
MK-2894 通过选择性地与 EP4 受体(前列腺素 E2 受体的一种亚型)结合而发挥其作用。这种结合抑制受体活性,导致环腺苷酸 (cAMP) 的产生减少。 进而调节炎症反应并减轻疼痛 。
相似化合物的比较
类似化合物
EP4 受体拮抗剂: 此类别中的其他化合物包括格拉普兰和 CJ-023,423。
非甾体抗炎药 (NSAID): 例如布洛芬和萘普生
独特性
MK-2894 由于其作为 EP4 受体拮抗剂的高选择性和效力而独一无二。 它提供了一种比传统 NSAID 和 COX 抑制剂更安全的替代方案,具有良好的药代动力学特征和减少的胃肠道副作用 。
生物活性
MK-2894, also known as sodium salt of 4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate, is a potent and selective second-generation antagonist of the E-prostanoid receptor subtype EP4. This compound has garnered attention for its potential therapeutic applications in inflammatory conditions and cancer due to its favorable pharmacokinetic profile and biological activity.
Property | Value |
---|---|
CAS Number | 1006036-88-9 |
Molecular Formula | C25H21F3NNaO3S |
Molecular Weight | 495.489 g/mol |
IC50 Value | Potent against EP4 receptors |
Biological Activity
This compound exhibits significant anti-inflammatory activity across various preclinical models. Its mechanism primarily involves the inhibition of EP4 receptor signaling, which is known to suppress immune responses. This dual role of enhancing immune activation while reducing inflammation positions this compound as a promising candidate for treating conditions like arthritis and cancer.
Key Findings from Research
- Anti-inflammatory Effects : this compound has demonstrated potent anti-inflammatory effects in animal models, outperforming traditional NSAIDs like indomethacin in terms of gastrointestinal tolerability .
- Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, allowing for effective dosing regimens in preclinical species .
- Immune Modulation : The compound enhances the activation of CD8+ T cells and monocytes in vitro, suggesting its potential utility in cancer immunotherapy by promoting lymphocyte infiltration in tumor microenvironments .
In Vivo Studies
Research has shown that this compound can significantly reduce disease burden in various tumor models. For instance:
- Colorectal Cancer Model : In the adenomatous polyposis coli (APC) min+/− model, this compound treatment led to increased lymphocyte infiltration and reduced tumor size compared to controls .
- Syngeneic Allograft Experiments : Mice treated with this compound showed enhanced antitumor immunity compared to those receiving standard treatments, indicating its potential as a novel therapeutic agent .
Comparative Analysis with Other EP Antagonists
The following table summarizes the biological activity of this compound compared to other known EP antagonists:
常见问题
Basic Research Questions
Q. What is the primary pharmacological target of MK-2894, and how does its selectivity impact experimental design in preclinical studies?
this compound is a highly potent and selective second-generation antagonist of the prostaglandin E receptor subtype 4 (EP4), with a reported Ki value of 0.56 nM and IC50 of 2.5 nM . Its selectivity for EP4 over other prostaglandin receptors (e.g., EP1, EP2, EP3) necessitates careful validation of receptor specificity in experimental models. Researchers should use competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]PGE2) to confirm target engagement and rule off-target effects. Dose-response curves in EP4-knockout models can further validate specificity .
Q. What in vitro and in vivo models are commonly used to evaluate the anti-inflammatory efficacy of this compound?
In vitro models include lipopolysaccharide (LPS)-stimulated human monocytes or macrophages, where this compound inhibits EP4-mediated cytokine release (e.g., TNF-α, IL-6). In vivo, rodent models of induced inflammation (e.g., carrageenan-induced paw edema) or arthritis (e.g., collagen-induced arthritis in rats) are standard. Pharmacodynamic endpoints include reductions in edema volume and pro-inflammatory biomarkers (e.g., serum prostaglandin E2 levels). Dosing regimens should account for species-specific pharmacokinetics, such as plasma half-life differences between rats and primates .
Q. What analytical techniques are validated for quantifying this compound concentrations in biological samples?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plasma or tissue homogenates. Validation parameters per FDA guidelines (e.g., linearity, precision, accuracy, recovery) must be reported. For example, highlights a fluorescence-based method for detecting small molecules in liver disease models, which could be adapted for this compound with acridine orange staining or similar probes .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound's role in oxidative stress-induced DNA damage versus its anti-inflammatory properties?
associates this compound with reactive oxygen species (ROS) generation and mutagenic 8-oxodG formation in inflammatory-caused cancers, while other studies emphasize its anti-inflammatory benefits . To address this contradiction, researchers should design dual-endpoint studies:
- Measure ROS levels (e.g., via DCFH-DA fluorescence) and DNA damage markers (e.g., γ-H2AX foci) in this compound-treated inflammatory models.
- Compare outcomes across short-term (acute inflammation) and long-term (chronic inflammation/carcinogenesis) exposure periods.
- Use conditional EP4 knockout models to isolate receptor-specific effects from off-target oxidative pathways .
Q. What methodological considerations are critical when assessing the pharmacokinetic profile of this compound across different preclinical species?
Key parameters include bioavailability, plasma half-life, and tissue distribution. Studies should:
- Use staggered sampling (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) to capture absorption/elimination phases.
- Employ radiolabeled this compound (e.g., [<sup>14</sup>C]-MK-2894) for mass balance and metabolite identification.
- Account for species differences in cytochrome P450 metabolism; for example, rats may metabolize this compound faster than primates, requiring dose adjustments .
Q. How should researchers design studies to investigate the potential dual role of this compound in inflammation and carcinogenesis?
- Hypothesis-driven approach : Test whether EP4 antagonism reduces inflammation-driven carcinogenesis (e.g., in colitis-associated colorectal cancer models) or inadvertently promotes genomic instability via ROS.
- Multi-omics integration : Combine transcriptomics (EP4 pathway modulation) with metabolomics (ROS/8-oxodG levels) and histopathology (tumor incidence).
- Ethical rigor : Adhere to guidelines for minimizing harm in long-term carcinogenesis studies, including humane endpoints and data retention protocols .
Q. In comparative studies between this compound and traditional NSAIDs, what parameters should be prioritized to objectively assess GI tolerability?
- Histopathological scoring : Evaluate gastric mucosal damage (e.g., ulcer incidence, hemorrhage) in rodent models.
- Biomarker analysis : Measure fecal calprotectin (intestinal inflammation) and serum prostaglandin E2 (to confirm EP4-specific inhibition without broad COX suppression).
- Dose equivalency : Match this compound doses to NSAIDs (e.g., indomethacin) based on anti-inflammatory efficacy (e.g., ED50) to ensure fair comparisons .
Q. Methodological Guidelines
- Reproducibility : Follow and for detailed experimental protocols, including compound preparation (e.g., DMSO stock concentration, vehicle controls) and instrument calibration .
- Data interpretation : Use statistical tools (e.g., ANOVA for multi-group comparisons) and software (GraphPad Prism, R) to analyze dose-response relationships and resolve data variability .
- Ethical compliance : Document animal welfare protocols (IACUC approval) and human subject data anonymization if applicable .
属性
IUPAC Name |
4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZQFVRFJCGDKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648063 | |
Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006036-87-8 | |
Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。